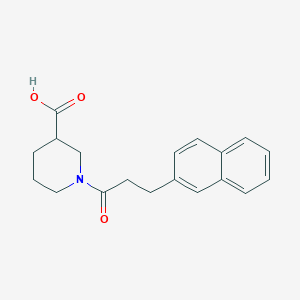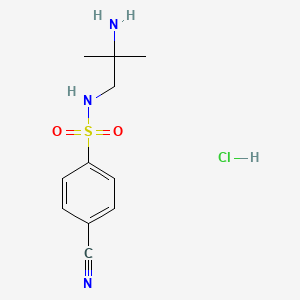
3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine, also known as DMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMC is a cyclic amine that contains a sulfoxide functional group, which makes it a chiral molecule. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine as a dopamine transporter inhibitor involves binding to the transporter protein and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine concentration in the synaptic cleft, which can have therapeutic effects in neurological disorders. The sulfoxide functional group in this compound is thought to play a role in its selectivity for the dopamine transporter, as it interacts with specific amino acid residues in the transporter protein.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and induce stereotypy in rats, which are typical effects of dopamine transporter inhibitors. This compound has also been shown to have analgesic effects in mice, suggesting potential applications in pain management. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising compound for further research.
実験室実験の利点と制限
One advantage of using 3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine in lab experiments is its high purity and availability, which allows for consistent and reproducible results. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a safe compound to work with. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds with similar activity. Additionally, the sulfoxide functional group in this compound can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research involving 3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine. One area of interest is the development of new treatments for neurological disorders based on its activity as a dopamine transporter inhibitor. Additionally, this compound could be further investigated as a chiral auxiliary in asymmetric synthesis, which could lead to the development of new drugs with improved selectivity and efficacy. Another area of interest is the synthesis of new compounds based on the structure of this compound, which could have novel biological activities and potential therapeutic applications.
合成法
3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine can be synthesized using various methods, including the reaction of cyclohexanone with methylamine and formaldehyde, followed by the addition of dimethyl sulfide and oxidation with hydrogen peroxide. Another method involves the reaction of cyclohexanone with dimethylamine and formaldehyde, followed by the addition of methylsulfinylmethyl chloride and reduction with sodium borohydride. These methods have been optimized for high yields and purity, making this compound a readily available compound for research purposes.
科学的研究の応用
3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity as a selective dopamine transporter inhibitor, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis, as well as its use in the synthesis of other biologically active compounds.
特性
IUPAC Name |
3,5-dimethyl-N-(2-methylsulfinylethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NOS/c1-9-6-10(2)8-11(7-9)12-4-5-14(3)13/h9-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUZTVRCEOWKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NCCS(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)

![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)

![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)
![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)
![3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B7640199.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide](/img/structure/B7640207.png)
![3-[Methyl-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]amino]phenol](/img/structure/B7640210.png)